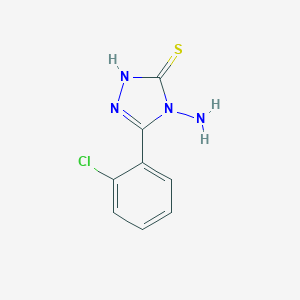

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

説明

Synthesis Analysis

The synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions, utilizing different substrates to introduce various functional groups. These synthetic routes highlight the versatility of triazole compounds in chemical synthesis. For instance, a study by Singh and Kandel (2013) elaborated on the cyclization of potassium dithiocarbazinate with hydrazine hydrate, showcasing a typical synthesis pathway for such compounds (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been determined through various crystallographic methods. Studies have revealed intricate details about its crystal structure, including intermolecular interactions and symmetry. Yathirajan et al. (2005) provided insights into the crystal structure, emphasizing the stabilizing effects of intermolecular interactions (Yathirajan et al., 2005).

Chemical Reactions and Properties

4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, forming a range of derivatives with potential biological activities. The reactivity of this compound towards carbonyl compounds, for example, has been investigated, leading to the synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives with significant yields (El-Shaieb, Mohamed, & Abdel-latif, 2019).

Physical Properties Analysis

The physical properties of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, such as solubility, melting point, and stability, are critical for its application in various fields. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the available literature.

Chemical Properties Analysis

The chemical properties of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, including its reactivity, potential as a corrosion inhibitor, and interactions with metal ions, have been explored. For instance, Chauhan et al. (2019) discussed its efficacy as a novel corrosion inhibitor for copper, highlighting the chemical adsorption and protective film formation on copper surfaces (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

科学的研究の応用

-

Pharmaceutical Sector

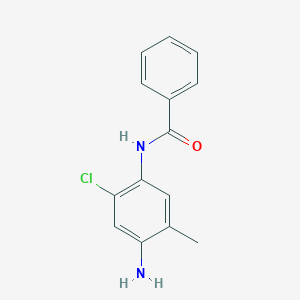

- Azo dye derivatives incorporating heterocyclic scaffolds have significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

- The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed .

-

Depression Treatment

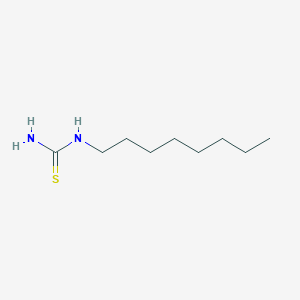

- Depression is one of the most mutilating conditions in the world today . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

- Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

-

Antileishmanial and Antimalarial Activities

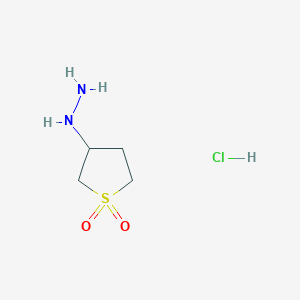

- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized compounds were evaluated .

-

Synthesis of Anti-depressant Molecules

- Depression is one of the most debilitating conditions in the world today . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

-

Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

- There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

- The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed .

-

Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

- A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .

- Many significant natural products and natural medicines have these structures .

- Natural products containing benzofuran rings are the main source of some drugs .

-

Synthesis of Anti-depressant Molecules

- Depression is one of the most debilitating conditions in the world today . The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

- Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

- This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

-

Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

- There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

- The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

- The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed .

-

Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives

- A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .

- Many significant natural products and natural medicines have these structures .

- Natural products containing benzofuran rings are the main source of some drugs .

特性

IUPAC Name |

4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHRECYVKFDKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927616 | |

| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

13229-02-2 | |

| Record name | 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13229-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

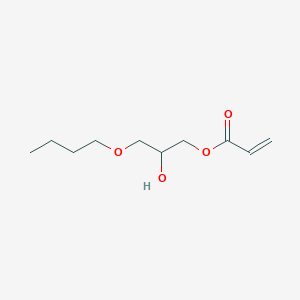

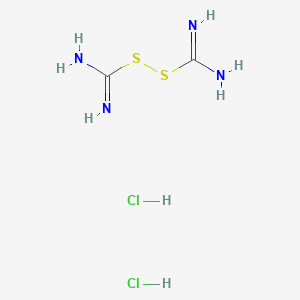

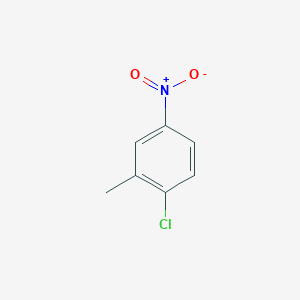

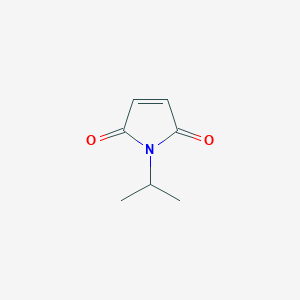

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

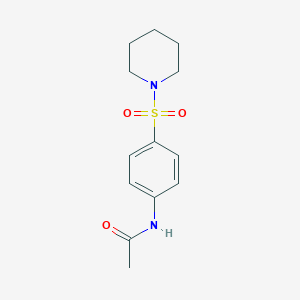

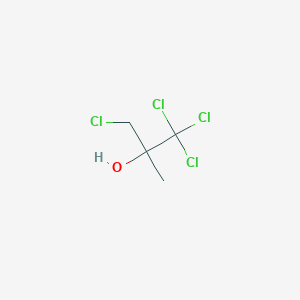

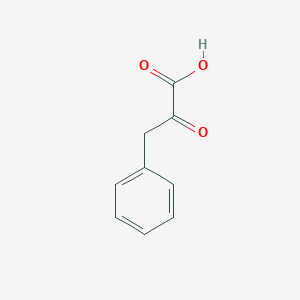

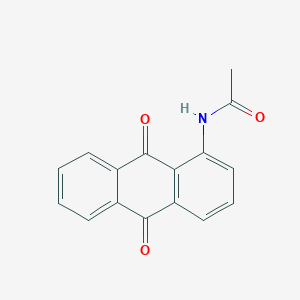

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)